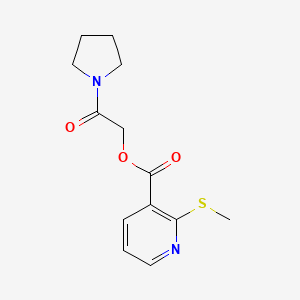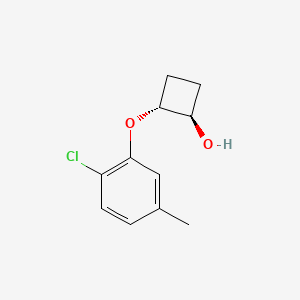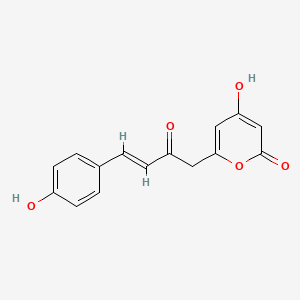
p-Coumaroyltriacetic acid lactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-Hydroxy-6-(4-(4-hydroxyphenyl)-2-oxobut-3-en-1-yl)-2H-pyran-2-one is a complex organic compound characterized by its unique structure, which includes a pyranone ring and a hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Hydroxy-6-(4-(4-hydroxyphenyl)-2-oxobut-3-en-1-yl)-2H-pyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxybenzaldehyde with acetylacetone under basic conditions to form the intermediate compound, which is then subjected to further reactions to yield the final product. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities suitable for commercial applications.
化学反応の分析
Types of Reactions
(E)-4-Hydroxy-6-(4-(4-hydroxyphenyl)-2-oxobut-3-en-1-yl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxy groups in the compound can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or esters.
科学的研究の応用
(E)-4-Hydroxy-6-(4-(4-hydroxyphenyl)-2-oxobut-3-en-1-yl)-2H-pyran-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (E)-4-Hydroxy-6-(4-(4-hydroxyphenyl)-2-oxobut-3-en-1-yl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
4-Hydroxybenzoic acid: Shares the hydroxyphenyl group but lacks the pyranone ring.
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: Contains similar hydroxyphenyl groups but has a different core structure.
Uniqueness
(E)-4-Hydroxy-6-(4-(4-hydroxyphenyl)-2-oxobut-3-en-1-yl)-2H-pyran-2-one is unique due to its combination of a pyranone ring and hydroxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H12O5 |
|---|---|
分子量 |
272.25 g/mol |
IUPAC名 |
4-hydroxy-6-[(E)-4-(4-hydroxyphenyl)-2-oxobut-3-enyl]pyran-2-one |
InChI |
InChI=1S/C15H12O5/c16-11-4-1-10(2-5-11)3-6-12(17)7-14-8-13(18)9-15(19)20-14/h1-6,8-9,16,18H,7H2/b6-3+ |
InChIキー |
ZUILKEWVWUKSAO-ZZXKWVIFSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C(=O)CC2=CC(=CC(=O)O2)O)O |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)CC2=CC(=CC(=O)O2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


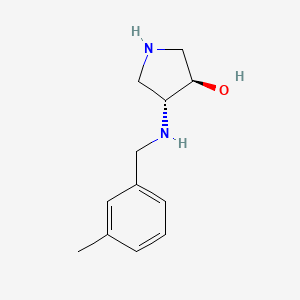
![3-(1H-pyrrol-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-3-yl)propanamide](/img/structure/B13359160.png)

![4-(2-chlorophenyl)-3-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13359165.png)
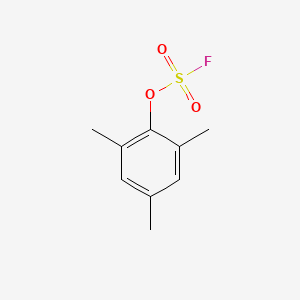
![N-(3,4-dimethyl-5-isoxazolyl)-4-[(3-oxo-3-phenylpropyl)amino]benzenesulfonamide](/img/structure/B13359178.png)
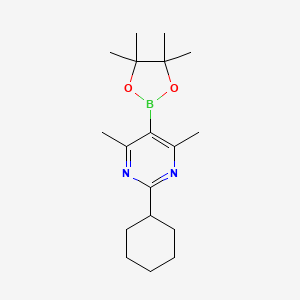
![1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359199.png)
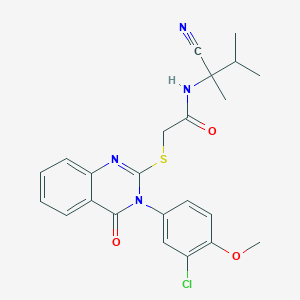
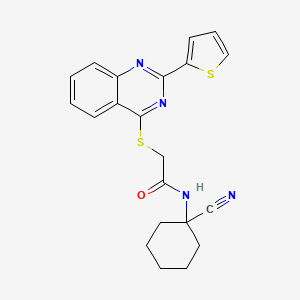
![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-5-carboxylate](/img/structure/B13359225.png)
![1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13359233.png)
